benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a 4-methoxyphenyl group at position 1, a methyl group at position 5, and a benzyl ester at position 4 of the triazole core. Triazoles are well-studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties .
For instance, ethyl esters of 1-aryl-5-methyltriazole-4-carboxylates have demonstrated antioxidant activity in vitro , and structural studies using SHELX software (e.g., SHELXL) have resolved crystallographic details of related triazoles .
Properties
IUPAC Name |
benzyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13-17(18(22)24-12-14-6-4-3-5-7-14)19-20-21(13)15-8-10-16(23-2)11-9-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHJAUHCELTRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be 4-methoxyphenyl azide, and the alkyne can be propargyl alcohol.
Esterification: The resulting triazole alcohol can be esterified with benzyl chloroformate in the presence of a base such as triethylamine to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-methanol.
Substitution: Various benzyl-substituted triazole derivatives.
Chemistry:
Catalysis: The triazole ring can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.
Material Science: The compound can be used in the synthesis of polymers and other advanced materials due to its stable triazole ring.
Biology and Medicine:
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for such applications.
Pharmaceuticals: Potential use as a scaffold for drug development, particularly in designing inhibitors for enzymes or receptors.
Industry:
Agriculture: Possible use as a fungicide or pesticide due to the bioactive nature of triazole compounds.
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate would depend on its specific application. In biological systems, it could interact with enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in the Aryl Group at Position 1
Substituents on the aryl group at position 1 significantly influence electronic and steric properties:
- 4-Chlorophenyl (Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate): The electron-withdrawing chloro group may reduce electron density, altering reactivity.
- 4-Bromo-3-Methylphenyl (2-Chlorobenzyl 1-(4-Bromo-3-Methylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate) : Bromine increases molecular weight (420.7 g/mol) and steric bulk, which could affect solubility and metabolic stability .
Substituents at Position 5
- Methyl Group (Target Compound) : The small methyl group minimizes steric hindrance, favoring interactions with enzyme active sites.
- Phenyl Group (Ethyl 1-(7-Chloroquinolin-4-yl)-5-Phenyl-1H-1,2,3-Triazole-4-Carboxylate): The phenyl group increases hydrophobicity and may enhance nitric oxide scavenging activity, as observed in analogs .
Ester Group Modifications
- Benzyl Ester (Target Compound) : Likely improves lipophilicity (logP) compared to ethyl esters, enhancing membrane permeability.
- Ethyl Ester (Ethyl 1-[4-(Aminosulfonyl)Phenyl]-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate): Simpler esters may offer better aqueous solubility, critical for drug formulation. Sulfonamide derivatives, such as this compound, are often explored for enzyme inhibition .
Discussion of Structural and Functional Insights
- Crystallography : SHELX programs (e.g., SHELXL) and WinGX are widely used for resolving triazole structures, confirming bond lengths and angles critical for stability .
- Antioxidant Activity: Ethyl 1-(7-chloroquinolin-4-yl)-5-methyltriazole-4-carboxylate reduces lipid peroxidation by 40–60% in murine liver models, suggesting that the target compound’s methoxy group may similarly modulate oxidative stress .
- Lipophilicity vs. Solubility : Benzyl esters (logP ~3.5–4.0) are typically more lipophilic than ethyl esters (logP ~2.0–2.5), impacting absorption and distribution .
Biological Activity
Benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (BMPTC) is a compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of BMPTC, with a focus on its antimicrobial, anticancer, and other pharmacological properties.
Synthesis and Structural Characterization
BMPTC can be synthesized through a reaction involving 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and benzyl bromide in an appropriate solvent under controlled conditions. The structure of BMPTC has been confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The molecular formula of BMPTC is , and it exhibits a melting point of approximately 141.9–144 °C .
Antimicrobial Activity
BMPTC has shown promising antimicrobial properties against various bacterial strains. In a study examining the antibacterial activity of related triazole compounds, BMPTC was found to exhibit significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for BMPTC were reported to be lower than those for many standard antibiotics, indicating its potential as a novel antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 20 |
Anticancer Activity
The anticancer potential of BMPTC has also been investigated. In vitro studies have demonstrated that BMPTC induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
In a comparative study, BMPTC exhibited an IC50 value of approximately 25 µM against MCF-7 cells, which is comparable to established chemotherapeutic agents .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| A549 | 30 | Inhibition of cell proliferation |
Structure-Activity Relationship (SAR)
The presence of the methoxy group on the phenyl ring is believed to enhance the biological activity of BMPTC by increasing lipophilicity and facilitating better interaction with biological targets. Studies indicate that modifications on the triazole ring can significantly influence both antimicrobial and anticancer activities .
Case Studies
Several case studies have highlighted the effectiveness of BMPTC in various applications:
- Antibacterial Efficacy : A study conducted by researchers at a university laboratory demonstrated that BMPTC effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections where biofilms are prevalent .
- Cancer Cell Line Studies : Another study explored the effects of BMPTC on A549 lung cancer cells, revealing that treatment with BMPTC led to significant reductions in cell viability and increased markers of apoptosis .
Scientific Research Applications
Synthesis and Structural Insights
The compound is synthesized through a multi-step process involving the reaction of benzyl and 4-methoxyphenyl derivatives with triazole precursors. The synthesis typically yields a high purity product, which can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Synthesis Example
A notable synthesis method involves refluxing equimolar amounts of benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline derivatives under acidic conditions, achieving yields of up to 88% .
Medicinal Applications
Benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibits potential pharmacological properties, particularly in the realm of anti-cancer and anti-inflammatory therapies.
Case Study: Anti-Cancer Activity
Research has indicated that compounds containing the triazole moiety demonstrate promising anti-cancer activity. For instance, derivatives of this compound have been tested against various cancer cell lines, showing significant inhibition of cell proliferation . The mechanism is believed to involve the disruption of cellular signaling pathways crucial for tumor growth.
The biological activity of this compound can be attributed to its ability to interact with biological targets at the molecular level. Theoretical studies using Density Functional Theory (DFT) have provided insights into its electronic properties, such as:
- Chemical Hardness : Indicates stability and reactivity.
- Electrophilicity Index : Suggests potential interactions with nucleophiles.
These properties correlate with observed biological activities .
Material Science Applications
Beyond medicinal chemistry, this compound is also explored for its applications in material science. Its unique structural characteristics enable it to function as a building block for more complex materials.
Example: Polymer Synthesis
This compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. These materials are being investigated for use in coatings and electronic devices .
Q & A
Q. Basic
- Spectroscopy :
- NMR : and NMR to confirm substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm).
- IR : Carboxylate C=O stretch at ~1700 cm.
- Crystallography :
How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during structure refinement of triazole carboxylates?
Q. Advanced
- Software Tools : Use SHELXL’s restraints (e.g., DFIX, DANG) to align anomalous bond lengths with database averages .
- Validation : Check for outliers using CIF validation tools in WinGX or PLATON .
- Data Contradictions : Compare coordination environments (e.g., sodium ion trigonal bipyramidal geometry in carboxylate salts) with similar structures .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. Basic
- Antimicrobial Assays : Broth microdilution (MIC determination) against E. coli or C. albicans .
- Enzyme Inhibition : Fluorometric assays targeting cytochrome P450 or xanthine oxidase .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) .
How do substituents on the triazole ring and aromatic moieties influence the biological activity of such compounds?
Advanced
Substituent effects can be analyzed via structure-activity relationship (SAR) studies :
Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, enhancing enzyme inhibition .
What computational methods are used to predict the reactivity and stability of this compound?
Q. Basic
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict redox behavior.
- Molecular Docking : AutoDock Vina to simulate binding to target proteins (e.g., CYP51 for antifungal activity) .
How can researchers analyze intermolecular interactions in the crystal lattice of this compound?
Q. Advanced
- Software : ORTEP-3 for visualizing anisotropic displacement ellipsoids and WinGX for packing diagrams .
- Interaction Analysis :
What are the key considerations for optimizing reaction conditions to minimize by-products?
Q. Basic
- Temperature Control : Avoid overheating to prevent decarboxylation.
- Catalyst Loading : 5–10 mol% Cu(I) for click chemistry to suppress side reactions .
- Work-Up : Rapid filtration and solvent evaporation to isolate the product before degradation .
How does the coordination environment of sodium ions in carboxylate salts affect crystallographic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
